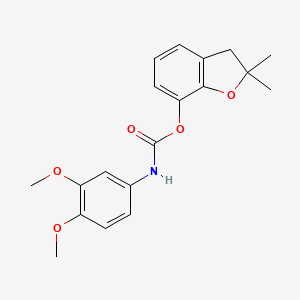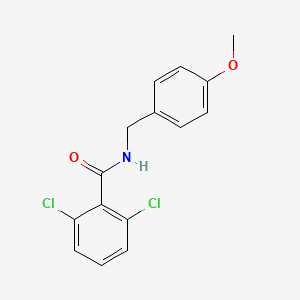
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate, also known as ABP-688, is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and anxiety.
Mecanismo De Acción
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate acts as a positive allosteric modulator of mGluR4, which is primarily expressed in the striatum and cortex. Activation of mGluR4 by this compound leads to the inhibition of presynaptic glutamate release, resulting in a decrease in excitatory neurotransmission. This mechanism is thought to underlie this compound's therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the striatum, which is consistent with its potential therapeutic effects in Parkinson's disease. Additionally, this compound has been shown to reduce glutamate release in the prefrontal cortex, which may contribute to its efficacy in reducing the negative symptoms of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate has several advantages as a research tool, including its high potency and selectivity for mGluR4. However, its limited solubility in aqueous solutions can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate. One area of interest is the development of more potent and selective mGluR4 modulators for use in clinical trials. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's therapeutic effects in neurological disorders. Finally, the potential use of this compound in combination with other drugs for the treatment of these disorders should be explored.
Métodos De Síntesis
The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate involves several steps, including the condensation of 3,4-dimethoxyaniline with 2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid, followed by the reaction with isobutyl chloroformate to yield the corresponding carbamate.
Aplicaciones Científicas De Investigación
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease and reduce anxiety-like behavior in rodents. Additionally, this compound has demonstrated efficacy in reducing the negative symptoms of schizophrenia.
Propiedades
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(3,4-dimethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2)11-12-6-5-7-15(17(12)25-19)24-18(21)20-13-8-9-14(22-3)16(10-13)23-4/h5-10H,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFFWZUMAIYDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6030002.png)
![2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6030012.png)
![{3-(2,4-difluorobenzyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6030018.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-pyridinylthio)acetamide](/img/structure/B6030022.png)
![2-[1-(2-fluorobenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6030028.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6030036.png)
![(1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)methanol](/img/structure/B6030037.png)
![methyl 2-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B6030042.png)
![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6030056.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)

![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6030096.png)
![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6030103.png)